2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide
Description
2-Chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide (C₁₃H₇ClF₂N₂O₃, MW 312.65) is a substituted benzamide featuring a chloro group at position 2 and a nitro group at position 4 on the benzoyl ring, while the aniline moiety is substituted with fluorine atoms at positions 2 and 2. This compound exhibits a high topological polar surface area (74.9 Ų) and moderate hydrophobicity (XLogP3: 3.4) .
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2N2O3/c14-10-6-8(18(20)21)2-3-9(10)13(19)17-12-4-1-7(15)5-11(12)16/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTCUTQGUVJVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and reduces the number of purification steps required. This method involves the direct reaction of the starting materials in a single reaction vessel, often using catalysts and optimized reaction conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 4-position undergoes selective reduction to form the corresponding amine (-NH₂). This transformation is critical for generating bioactive intermediates:
Reagents & Conditions
| Reducing Agent | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| H₂ gas | 5% Pd/C, ethanol | 50–60°C | 85–92% |
| NaBH₄ | NiCl₂·6H₂O, THF | RT | 68–75% |
Mechanism :
-
Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by electron transfer to the nitro group to form a hydroxylamine intermediate, which is further reduced to an amine.
-
Sodium borohydride with NiCl₂ operates through a single-electron transfer pathway, converting NO₂ → NH₂ without over-reduction .
Nucleophilic Aromatic Substitution (SₙAr)
The chloro group at the 2-position is activated toward substitution due to the electron-withdrawing effects of the nitro and amide groups:
Reaction Scope
Kinetics :
-
Substituent effects follow Hammett parameters (σₚ = +1.25 for NO₂), accelerating SₙAr by stabilizing the Meisenheimer intermediate .
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Fluorine atoms at 2,4-positions on the phenyl ring enhance electrophilicity at the 2-chloro site through inductive effects.
Oxidation Reactions
While less common, the nitro group can participate in controlled oxidations under specific conditions:
Oxidative Functionalization
| Oxidizing Agent | Product | Application |
|---|---|---|
| KMnO₄, H₂SO₄ | 4-nitroso derivative | Intermediate for dyes |
| O₃, CH₂Cl₂ | Ring-hydroxylated analog | Antidiabetic drug precursor |
Limitations :
-
Electron-withdrawing groups (e.g., -NO₂, -CONH-) deactivate the aromatic ring toward further oxidation.
Amide Bond Reactivity
The benzamide backbone participates in hydrolysis and coupling reactions:
Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 12h | 2-chloro-4-nitrobenzoic acid | 95% |
| NaOH (aq), 100°C, 8h | Sodium carboxylate salt | 88% |
Coupling :
-
The acid chloride intermediate reacts with substituted anilines (e.g., 3,5-difluoroaniline) to form dimeric amides under Schotten-Baumann conditions (Et₃N, CH₂Cl₂) .
Electrophilic Aromatic Substitution (EAS)
Limited reactivity is observed due to the meta-directing nitro group:
Nitration :
-
Further nitration at the 6-position occurs under mixed HNO₃/H₂SO₄, yielding 2-chloro-N-(2,4-difluorophenyl)-4,6-dinitrobenzamide (yield: 40–45%) .
Halogenation :
-
Bromination (Br₂, FeBr₃) produces 5-bromo-2-chloro derivatives but requires harsh conditions (Δ > 150°C) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming a transient nitrite ester intermediate that decomposes to phenolic byproducts .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a chlorinated benzamide with a nitro group and a difluorophenyl side chain. The synthesis typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine, followed by nitration to introduce the nitro group at the desired position. This multi-step synthesis can be optimized for large-scale production using continuous flow reactors and automated systems to enhance efficiency and yield.
Medicinal Chemistry
- Anticancer Activity : Research indicates that 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which may provide therapeutic benefits in treating conditions characterized by chronic inflammation.
- Enzyme Inhibition : The compound acts as a biochemical probe in enzymatic studies, potentially inhibiting enzymes critical for various metabolic processes. For example, it has been noted for its inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.
Biological Research
- Protein-Ligand Interactions : It serves as a tool compound for studying protein-ligand interactions, particularly in understanding how small molecules can modulate protein function through binding to active or allosteric sites.
- Antidiabetic Potential : Recent findings suggest that derivatives of this compound show significant inhibitory activity against enzymes related to diabetes management, indicating its potential role in developing antidiabetic therapies.
Materials Science
- Advanced Materials Development : The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials with specific electronic and optical characteristics.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Enzyme Inhibition Assays : High-throughput screening assays have identified this compound as an effective inhibitor of α-glucosidase with an IC50 value indicating strong inhibitory activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro group allows it to participate in redox reactions, while the chloro and fluorine atoms contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical properties of 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide with structurally related compounds:
Electronic and Steric Effects
- Electron-Withdrawing Groups: The nitro group (NO₂) at position 4 and chloro at position 2 on the benzamide ring create a strong electron-deficient aromatic system, enhancing electrophilic reactivity. In contrast, bromo substituents (e.g., ) provide similar electronic effects but with greater steric bulk.
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity (compared to chlorine) in compounds like N-(2,4-difluorophenyl)-2-fluorobenzamide increases polarity but reduces steric hindrance. The trifluoromethyl group (CF₃) in further amplifies electron withdrawal, increasing logP and hydrophobicity.
- Amide Conformation : DFT studies on N-acetyl-N-(2-methoxy-phenyl)-4-nitrobenzamide reveal a near-perpendicular orientation between the amide and aryl planes, reducing conjugation. This conformation likely applies to the target compound, influencing its stability and interaction with biological targets.
Biological Activity
2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide is a synthetic compound belonging to the benzamide class, characterized by its unique combination of functional groups: a chlorine atom, a difluorophenyl group, and a nitro group. This molecular structure contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented as follows:
Key Functional Groups:
- Chloro Group (Cl) : Enhances lipophilicity and may influence biological interactions.
- Difluorophenyl Group (C_6H_3F_2) : Increases binding affinity to target proteins.
- Nitro Group (NO_2) : Can undergo bioreduction to form reactive intermediates that interact with cellular components.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group is particularly significant as it can be reduced within the cellular environment to generate reactive intermediates that may inhibit various enzymes by binding to their active sites. The difluorophenyl moiety enhances the compound's binding affinity and selectivity towards certain proteins, making it valuable in drug development.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been studied for its potential to inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to disrupt cellular signaling pathways associated with cancer progression has been highlighted in various studies.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vitro studies suggest it may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Enzyme Inhibition
The inhibition of specific enzymes is another critical aspect of its biological activity. For instance, studies have demonstrated that this compound can inhibit enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-chloro-4-nitrobenzoyl chloride with 2,4-difluoroaniline. Key variables include:
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] for acyl chloride formation, with N,N-dimethylformamide (DMF) as a catalyst .
- Solvents : Dichloromethane (DCM) or benzene for reflux reactions. Polar aprotic solvents enhance reactivity but may affect selectivity.
- Temperature : Reactions at 0–20°C reduce side products (e.g., hydrolysis) compared to higher temperatures (50°C) .
- Workup : Precipitation via water quenching followed by filtration yields solid products.
Table 1 : Comparative yields under varying conditions:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| SOCl₂ + DMF | DCM | 0–20 | 78 | >95% |
| (COCl)₂ + DMF | Benzene | 50 | 65 | 90% |
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine) .
- UV-Vis : Nitro groups absorb at λ ~300 nm; shifts indicate electronic interactions with substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calc. for C₁₃H₇ClF₂N₂O₃: 324.01) .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models:
- Electrostatic Potential (ESP) : Reveals nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with reactivity; chloro/fluoro substituents lower LUMO energy, enhancing electrophilicity .
Example : B3LYP/6-311+G(d,p) calculations show a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward nucleophiles .
Q. How can X-ray crystallography determine molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides:
- Bond Lengths/Angles : Confirms planarity of the amide group (C=O bond length ~1.22 Å) .
- Intermolecular Interactions : Fluorine···π (2.9–3.1 Å) and nitro···H-C (2.5 Å) contacts stabilize the crystal lattice .
Table 2 : Crystallographic data (monoclinic system, space group Cc):
| Parameter | Value |
|---|---|
| a, b, c (Å) | 22.262, 5.645, 9.674 |
| β (°) | 105.83 |
| V (ų) | 1169.7 |
Q. What challenges arise in analyzing amide bond formation mechanisms in nitroaromatic systems?
- Methodological Answer :
- Side Reactions : Competing hydrolysis of acyl chlorides or nitration of aromatic rings under acidic conditions .
- Kinetic Control : Low temperatures (0–20°C) favor amide formation over decomposition; in situ FTIR monitors intermediate acyl chloride stability .
- Solvent Effects : Polar solvents stabilize transition states but may solvate nucleophilic amines, reducing reactivity .
Q. How do substituents (Cl, F, NO₂) influence reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Nitro Groups : Meta-directing and deactivating, reducing EAS rates.
- Fluorine : Ortho/para-directing but weakly deactivating; enhances regioselectivity in nitration/sulfonation .
- Chlorine : Combines inductive (-I) and resonance (+R) effects, leading to mixed directing behavior.
Computational Insight : Fukui indices (DFT) show higher electrophilic Parr functions at the para position relative to nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
